GSK 4716

Descripción general

Descripción

1,3-Dipropil-8-p-sulfofenilxantina es un compuesto soluble en agua conocido por su papel como antagonista de los receptores de adenosina. Tiene una ligera selectividad para los receptores A1 y se usa a menudo en investigación científica para estudiar los efectos del antagonismo de los receptores de adenosina . Este compuesto también es conocido por su capacidad para inhibir la xantina oxidasa, una enzima involucrada en el metabolismo de las purinas .

Mecanismo De Acción

1,3-Dipropil-8-p-sulfofenilxantina ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina. Al bloquear estos receptores, el compuesto puede influir en varios procesos fisiológicos, incluida la función cardiovascular y el metabolismo de las purinas . Además, su inhibición de la xantina oxidasa reduce la producción de ácido úrico y otras especies reactivas de oxígeno, lo que contribuye a sus efectos sobre el estrés oxidativo y la función endotelial .

Análisis Bioquímico

Biochemical Properties

GSK 4716 plays a crucial role in biochemical reactions by selectively activating estrogen-related receptors ERRβ and ERRγ. This selectivity is significant as it allows for targeted modulation of these receptors without affecting ERRα or classical estrogen receptors . This compound interacts with various biomolecules, including glucocorticoid receptors and 11beta-hydroxysteroid dehydrogenase type 1 mRNA, increasing their expression in vitro . These interactions highlight the compound’s potential in regulating metabolic and stress-related pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In differentiated C2C12 cells, treatment with this compound results in a robust increase in the immunoreactivity of the GRα-D isoform . Additionally, this compound induces the expression of mRNAs encoding peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are key regulators of metabolic genes . This compound also enhances the expression of genes involved in fatty acid oxidation, such as Cpt1b, Atp5b, and Idh3, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective binding interactions with estrogen-related receptors ERRβ and ERRγ. This binding leads to the activation of these receptors, which in turn modulates the expression of target genes involved in metabolic processes . This compound also increases the expression of genes encoding PGC-1α and PGC-1β, which act as coactivators for the ERR family . These molecular interactions highlight the compound’s role in regulating energy metabolism and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates ERRβ and ERRγ without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in experimental and clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with estrogen-related receptors ERRβ and ERRγ. These interactions influence the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy metabolism . The compound also affects metabolic flux and metabolite levels, further highlighting its role in regulating cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its efficacy, as it ensures that the compound reaches its intended targets without being degraded or inactivated .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target receptors and modulate their activity effectively, thereby influencing cellular processes at the subcellular level .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1,3-Dipropil-8-p-sulfofenilxantina generalmente implica la reacción de 1,3-dipropilxantina con cloruro de p-sulfofenilo en condiciones específicas. La reacción se lleva a cabo en un solvente adecuado, como el dimetilsulfóxido, a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para 1,3-Dipropil-8-p-sulfofenilxantina no están bien documentados en la literatura. El proceso de síntesis probablemente implique pasos similares a los utilizados en entornos de laboratorio, con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

1,3-Dipropil-8-p-sulfofenilxantina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción también pueden ocurrir, aunque son menos comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el núcleo de xantina o en el anillo de fenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o solventes específicos para proceder de manera eficiente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de fenilo.

Aplicaciones Científicas De Investigación

1,3-Dipropil-8-p-sulfofenilxantina tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

1,3-Dipropilxantina: Un compuesto relacionado con un antagonismo similar de los receptores de adenosina pero que carece del grupo p-sulfofenilo.

8-Fenilxantina: Otro derivado de la xantina con antagonismo de los receptores de adenosina pero con diferentes sustituyentes en el núcleo de la xantina.

Singularidad

1,3-Dipropil-8-p-sulfofenilxantina es única debido a su combinación de antagonismo de los receptores de adenosina e inhibición de la xantina oxidasa. Esta doble actividad lo convierte en una herramienta valiosa en la investigación sobre enfermedades cardiovasculares y estrés oxidativo .

Actividad Biológica

GSK 4716, also known as GW4716, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ, demonstrating significant biological activity in various cellular contexts. This compound has garnered attention for its potential therapeutic implications in metabolic diseases and muscle physiology due to its specific receptor interactions and regulatory effects.

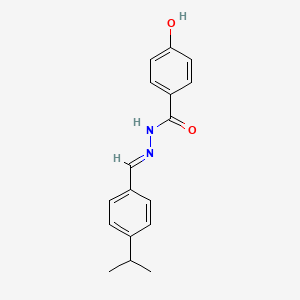

- Chemical Name : 4-Hydroxy-2-[(1E)-[4-(1-methylethyl)phenyl]methylene]hydrazide

- Molecular Weight : 282.34 g/mol

- CAS Number : 101574-65-6

- Purity : ≥99%

This compound selectively activates ERRβ and ERRγ while showing minimal activity towards ERRα and classical estrogen receptors. This selectivity is crucial as it allows for targeted modulation of pathways associated with energy metabolism and muscle function without the side effects typically associated with broader estrogen receptor activators.

Table 1: Selectivity Profile of this compound

| Receptor Type | Activity |

|---|---|

| ERRα | Inactive |

| ERRβ | Active |

| ERRγ | Active |

| Classical ERs | Inactive |

Muscle Cell Studies

Research indicates that treatment with this compound leads to significant changes in gene expression related to glucocorticoid signaling in differentiated skeletal muscle cells. Notably, there is an increase in the expression of glucocorticoid receptor (GR) alpha protein and associated mRNAs, including:

- 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) : Converts cortisone to cortisol.

- Hexose-6-phosphate dehydrogenase (H6PDH) : Involved in the regulation of glucocorticoid metabolism.

- C/EBP , ApoD , and Monoamine oxidase-A (MAO-A) : GR target genes that play roles in metabolic regulation.

The induction of these genes suggests that this compound modulates GR signaling pathways, which are critical for muscle metabolism and adaptation to stressors like exercise .

Case Study: ERRγ Activation and Muscle Function

In a study involving muscle-specific transgenic mice overexpressing ERRγ, it was found that increased ERRγ levels led to enhanced exercise capacity, mitochondrial enzyme activity, and changes in muscle fiber composition. These findings underscore the potential of this compound as a therapeutic agent for enhancing muscle performance and metabolic health by targeting ERRγ .

Research Findings

Several studies have validated the biological activity of this compound through various experimental approaches:

- Gene Expression Profiling : Quantitative RT-PCR analyses have shown that this compound treatment results in a marked increase in mRNA levels for key metabolic enzymes and transcription factors involved in oxidative metabolism .

- Mitochondrial Activity : The compound has been shown to enhance mitochondrial function in mouse myotubes, indicating its role in promoting energy metabolism through ERR activation .

- Structural Insights : X-ray crystallography studies reveal how this compound binds to the ligand-binding domain of ERRγ, stabilizing its active conformation, which is essential for its agonistic activity .

Summary of Findings

This compound represents a promising pharmacological agent with selective action on ERRβ and ERRγ. Its ability to modulate key metabolic pathways makes it a candidate for further investigation in the context of metabolic diseases and muscle-related conditions.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Gene Induction | Increased GRα, H6PDH, C/EBP, ApoD, MAO-A |

| Mitochondrial Function | Enhanced enzyme activity in muscle cells |

| Exercise Capacity | Improved in transgenic models overexpressing ERRγ |

Propiedades

IUPAC Name |

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416242 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.